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GAD65 Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for the GAD65 (formerly RM-65) assay, a critical tool for researchers and

professionals in the field of autoimmune disease, particularly Type 1 Diabetes and neurological

disorders.

Troubleshooting Guides
This section addresses specific issues that may arise during the GAD65 antibody assay,

primarily focusing on the Enzyme-Linked Immunosorbent Assay (ELISA) and

Radioimmunoassay (RIA) formats.
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Issue/Observation Potential Cause(s) Recommended Action(s)

No or Weak Signal in Positive

Controls and Samples

1. Reagent Inactivity: Improper

storage or expiration of critical

reagents (e.g., GAD65

antigen, enzyme conjugate,

substrate).2. Incorrect Reagent

Preparation: Errors in dilution

of concentrated buffers or

reconstitution of lyophilized

components.[1][2][3]3. Omitted

Step: A crucial step in the

protocol, such as the addition

of a primary or secondary

antibody, or substrate, was

missed.4. Insufficient

Incubation: Incubation times or

temperatures were not optimal

or were too short.[4]

1. Verify the expiration dates of

all kit components. Ensure all

reagents have been stored at

the recommended

temperatures (typically 2-8°C

for most components).[3]2.

Review the reagent

preparation steps in the

protocol. Prepare fresh

dilutions and ensure complete

reconstitution of lyophilized

reagents.[1][2]3. Carefully

review the assay procedure

and ensure all steps are

followed in the correct order.4.

Adhere strictly to the

incubation times and

temperatures specified in the

protocol. Ensure the plate

shaker speed is set correctly if

required.[3][4]

High Background Signal 1. Insufficient Washing:

Inadequate removal of

unbound reagents between

steps.[4]2. Contaminated

Reagents: Buffers or other

reagents may be

contaminated.3. Cross-

Contamination: Splashing of

reagents between wells.4.

High Sample Concentration:

Samples with extremely high

antibody titers may lead to

non-specific binding.5.

Incorrect Plate Type: Using a

1. Ensure the plate washer is

functioning correctly or that

manual washing is performed

thoroughly. Increase the

number of wash cycles if

necessary.[4]2. Use fresh,

sterile pipette tips for each

reagent and sample. Prepare

fresh buffers if contamination is

suspected.3. Be careful during

pipetting to avoid splashing.

[4]4. Dilute samples as

recommended in the protocol.

[2]5. Use the appropriate
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plate not suitable for the assay

type (e.g., clear plate for a

luminescent assay).

microplate for the assay (e.g.,

white plates for luminescence,

black for fluorescence).

High Variability Between

Replicate Wells

1. Pipetting Errors:

Inconsistent volumes pipetted

into wells.2. Incomplete Mixing:

Reagents or samples not

mixed thoroughly before

addition to the plate.3.

Temperature Gradients:

Uneven temperature across

the microplate during

incubation ("edge effect").4.

Inconsistent Washing: Uneven

washing across the plate.

1. Use calibrated pipettes and

ensure proper pipetting

technique. Use a multichannel

pipette for adding reagents to

multiple wells

simultaneously.2. Gently mix

all reagents and samples

before use.[1]3. Ensure the

plate is incubated in a

temperature-controlled

environment. Avoid stacking

plates during incubation.4.

Ensure that the plate washer

dispenses wash buffer evenly

across all wells.

Discrepancy Between ELISA

and RIA Results

1. Antibody Affinity: Different

assays may have varying

sensitivities to antibodies of

different affinities. Some

studies suggest that RIA may

detect both high- and low-

affinity GAD65 autoantibodies,

while some ELISA kits may

preferentially detect high-

affinity antibodies.[5][6]2. Cut-

off Values: The cut-off values

for positivity can differ between

assay types and

manufacturers.[6]

1. Be aware that discrepancies

can occur due to the inherent

differences in assay principles.

Consider the clinical context

when interpreting discordant

results.[5][6]2. Always use the

manufacturer-specified cut-off

for determining sample

positivity.[7]

False Positive Results 1. EDTA Plasma: Use of EDTA

plasma without calcium

addition can lead to falsely

positive results in some

1. If using EDTA plasma, follow

the manufacturer's specific

instructions, which may include

the addition of calcium.[4]
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GAD65 ELISA kits.[4]2.

Radioisotope Interference

(RIA): Samples from patients

who have recently received

radioisotopes for diagnostic or

therapeutic purposes can

interfere with the assay.[8][9]

Serum is the recommended

sample type for many kits.[3]

[4]2. Do not test patients who

have recently undergone

procedures involving

radioisotopes. If tested,

specimens should be screened

for radioactivity.[8][9]

Frequently Asked Questions (FAQs)
1. What is the clinical significance of detecting GAD65 antibodies?

GAD65 autoantibodies are important serological markers for the diagnosis and risk assessment

of Type 1 Diabetes Mellitus (T1DM).[4][10] They can be detected years before the clinical onset

of the disease.[1] High titers of GAD65 antibodies are also associated with a variety of

autoimmune neurological disorders, including Stiff-Person Syndrome, autoimmune

encephalitis, and cerebellar ataxia.[8][9][11]

2. What type of sample is required for the GAD65 assay?

Serum is the most commonly recommended sample type.[3][4] Some kits may be validated for

use with EDTA plasma, but this can sometimes require special handling, such as the addition of

calcium, to prevent false positives.[4] Do not use grossly hemolyzed or lipemic serum samples.

[3][7]

3. How should samples be stored before testing?

Sera should be assayed soon after separation or stored, preferably in aliquots, at 2-8°C for

short-term storage (up to one week) or at -20°C or below for longer periods.[3][4] It is important

to avoid repeated freeze-thaw cycles, as this can lead to a loss of GAD65 autoantibody activity.

[3][4]

4. What is the measuring range of a typical GAD65 ELISA?

The measuring interval can vary between manufacturers but is often in the range of 5 to 2000

IU/mL, standardized against the WHO reference preparation NIBSC 97/550.[4][7]
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5. What are the expected values in a healthy population?

Approximately 99% of healthy blood donors have GAD65 autoantibody levels below 5 IU/mL.

[3] Values of 5 IU/mL or greater are typically considered positive. However, it is noted that

GAD65 antibodies can be found in the serum of about 8% of healthy individuals over the age of

50, usually at low titers.[8][9]

Quantitative Data Summary
The following tables summarize performance characteristics of GAD65 antibody assays from

various sources.

Table 1: GAD65 Assay Performance Characteristics

Parameter Assay Type Value Source

Diagnostic Sensitivity ELISA Up to 92% IBL International[2]

Diagnostic Specificity ELISA 98% IBL International[2]

Lower Detection Limit ELISA 2 IU/mL IBL International[2]

Positive Cut-off ELISA > 5 IU/mL
KRONUS[7], Weldon

Biotech[3]

Positive Cut-off RIA ≥ 0.03 nmol/L
Mayo Clinic

Laboratories[8]

Table 2: Comparison of GAD65 Antibody Prevalence in Different Conditions
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Condition
Prevalence of GAD65
Antibodies

Source

Type 1 Diabetes ~80% (low titers, ≤0.02 nmol/L) Mayo Clinic Laboratories[8][9]

Stiff-Person Syndrome 98% (high titers, >20 nmol/L)
Mayo Clinic Proceedings[12]

[13]

Type 2 Diabetes <5% Mayo Clinic Laboratories[9]

Healthy Controls ~8% (over age 50) Mayo Clinic Laboratories[8][9]

Experimental Protocols
Detailed Methodology: GAD65 Autoantibody ELISA
(Bridging Assay Principle)
This protocol is a generalized example based on common commercial kits.[2][3][4] Users must

always refer to the specific kit insert for their assay.

1. Reagent Preparation:

Allow all kit components and samples to reach room temperature (18-25°C).

Dilute concentrated wash buffer and sample buffer with distilled water to the 1x working

concentration as specified in the kit manual.

Reconstitute lyophilized calibrators, controls, and GAD65-Biotin with the appropriate

reconstitution buffer. Mix gently and allow to stand for a few minutes to ensure complete

dissolution.

2. Sample Preparation:

Dilute patient sera, calibrators, and controls (e.g., 1:4) with the 1x sample buffer. Mix well.[2]

3. Assay Procedure:

Step 1: Initial Incubation
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Pipette 25 µL of each diluted calibrator, control, and patient sample into the appropriate

wells of the GAD65-coated microplate.

Cover the plate and incubate for 1 hour at room temperature on an ELISA plate shaker

(e.g., 500 rpm).[3]

Step 2: Washing

Aspirate the contents of the wells.

Wash each well three times with 300 µL of 1x wash buffer. Ensure complete aspiration of

liquid after each wash.

Step 3: GAD65-Biotin Incubation

Pipette 100 µL of reconstituted GAD65-Biotin into each well.

Cover the plate and incubate for 1 hour at room temperature on the plate shaker.[3][4]

Step 4: Washing

Repeat the washing procedure as in Step 2.

Step 5: Streptavidin-Peroxidase (SA-POD) Incubation

Pipette 100 µL of diluted SA-POD into each well.

Cover the plate and incubate for 20 minutes at room temperature on the plate shaker.[3][4]

Step 6: Washing

Repeat the washing procedure as in Step 2.

Step 7: Substrate Incubation

Pipette 100 µL of TMB substrate into each well.

Incubate for 20 minutes at room temperature in the dark, without shaking.[3][4]
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Step 8: Stopping the Reaction

Add 100 µL of stop solution to each well.

Shake the plate for approximately 5 seconds to ensure the solution is mixed. The color in

the wells will change from blue to yellow.

Step 9: Reading the Absorbance

Read the optical density (OD) of each well within 30 minutes, using a microplate reader

set to 450 nm. A reference wavelength of 620 nm can also be used. For high

concentrations, a reading at 405 nm may be recommended.[3][4]

4. Calculation of Results:

Construct a calibration curve by plotting the mean absorbance for each calibrator against its

concentration.

Determine the concentration of GAD65 antibodies in the patient samples by interpolating

their mean absorbance values from the calibration curve.

Mandatory Visualizations
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Preparation

Assay Procedure

Bring Reagents & Samples
to Room Temperature

Dilute Buffers,
Reconstitute Reagents

Dilute Samples,
Calibrators & Controls

1. Add 25µL Diluted Sample
to GAD65-Coated Well

2. Incubate 1 hr
(shaking)

3. Wash x3

4. Add 100µL
GAD65-Biotin

5. Incubate 1 hr
(shaking)

6. Wash x3

7. Add 100µL
Streptavidin-Peroxidase

8. Incubate 20 min
(shaking)

9. Wash x3

10. Add 100µL TMB Substrate

11. Incubate 20 min
(dark, no shaking)

12. Add 100µL Stop Solution

13. Read Absorbance
(450 nm)

Click to download full resolution via product page

Caption: Workflow for a GAD65 Autoantibody Bridging ELISA.
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Simplified Pathway of GAD65 Autoimmunity
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Caption: Autoimmune signaling pathway leading to GAD65 autoantibody production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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